Tripelennamine

Beschreibung

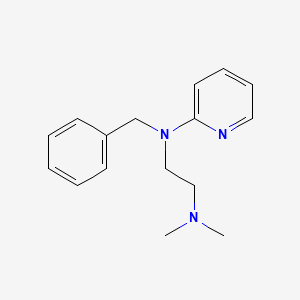

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGIAIHIAPJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-69-8 (mono-hydrochloride), 22306-05-4 (hydrochloride), 58044-99-8 (maleate (1:1)), 6138-56-3 (citrate (1:1)) | |

| Record name | Tripelennamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023717 | |

| Record name | Tripelennamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripelenamine is an oily liquid with an amine odor. (NTP, 1992), Solid | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

365 to 374 °F at 1.7 mmHg (NTP, 1992), 19.3-20.5 °C @ 5 mm Hg | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), 1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE; PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/, MISCIBLE WITH WATER, 2.84e+00 g/L | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

YELLOW OIL | |

CAS No. |

91-81-6 | |

| Record name | TRIPELENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripelennamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tripelennamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripelennamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripelennamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPELENNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5ORO99TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPELENNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tripelennamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tripelennamine's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. As a G-protein coupled receptor (GPCR), the H1 receptor's activation by histamine initiates a well-defined signaling cascade crucial to the allergic and inflammatory response. This compound functions by binding to the H1 receptor, thereby blocking histamine-induced signal transduction. This guide provides an in-depth examination of this mechanism, detailing the molecular pathways, relevant quantitative data for comparable antagonists, and the experimental protocols used to characterize this interaction.

Introduction to this compound and the H1 Receptor

This compound is a classic, first-generation H1-receptor antagonist used for the symptomatic relief of hypersensitivity reactions such as urticaria, rhinitis, and hay fever. It belongs to the ethylenediamine class of antihistamines. The primary target of this compound is the histamine H1 receptor, a rhodopsin-like GPCR expressed in numerous tissues, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system. Histamine binding to the H1 receptor triggers a cascade that results in the classic symptoms of allergy: pruritus, vasodilation, increased vascular permeability, and bronchoconstriction. This compound mitigates these symptoms by preventing the initial step of this cascade—the binding of histamine to its receptor.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor. It competes with endogenous histamine for the same binding site on the receptor. By occupying this site, this compound does not activate the receptor but instead prevents histamine from doing so, effectively blocking its downstream effects.

Modern pharmacology increasingly classifies first-generation antihistamines, including this compound, as inverse agonists rather than simple neutral antagonists. This distinction is important. H1 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist like histamine. While a neutral antagonist would only block the action of histamine, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity. This inverse agonism contributes to the overall attenuation of the allergic and inflammatory signaling pathways.

The H1 Receptor Signaling Pathway

To understand how this compound works, it is essential to first delineate the signaling pathway it inhibits. The H1 receptor is canonically coupled to the Gq/11 family of heterotrimeric G-proteins.

-

Receptor Activation: Histamine binds to the extracellular domain of the H1 receptor, inducing a conformational change.

-

G-Protein Coupling: This change facilitates the coupling and activation of the Gq/11 protein on the intracellular side. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP monomer stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

-

PKC Activation and Cellular Response: DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates Protein Kinase C (PKC). The combined elevation of intracellular calcium and activation of PKC phosphorylate various downstream targets, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and cell adhesion molecules.

Pharmacological Profile of Tripelennamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine hydrochloride is a first-generation ethylenediamine antihistamine that has been utilized for its therapeutic effects in managing allergic reactions.[1][2] Known commercially as Pyribenzamine, it functions primarily as a potent antagonist of the histamine H1 receptor.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor.[4][5] In allergic and hypersensitivity reactions, histamine is released from mast cells and basophils, subsequently binding to H1 receptors on various effector cells. This binding elicits a cascade of responses, including vasodilation, increased capillary permeability, bronchoconstriction, and sensory nerve stimulation, leading to the characteristic symptoms of an allergic reaction.[2][6] this compound hydrochloride competitively binds to H1 receptors, thereby preventing histamine from binding and initiating these downstream effects.[4][5] As a first-generation antihistamine, this compound hydrochloride can cross the blood-brain barrier, which contributes to its sedative effects on the central nervous system (CNS).[6]

Signaling Pathway

The primary signaling pathway affected by this compound hydrochloride is the histamine H1 receptor-mediated pathway. By blocking the receptor, this compound prevents the activation of Gq/11 proteins and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Pharmacological Properties

Pharmacodynamics

This compound hydrochloride's primary pharmacodynamic effect is the inhibition of histamine-mediated responses. In addition to its antihistaminergic activity, it exhibits other pharmacological properties characteristic of first-generation antihistamines.

-

Central Nervous System (CNS) Effects: Due to its ability to penetrate the blood-brain barrier, this compound can cause CNS depression, leading to sedation and drowsiness.[6]

-

Anticholinergic Activity: this compound hydrochloride displays some anticholinergic (muscarinic receptor antagonist) properties, which can result in side effects such as dry mouth and blurred vision.[5] It has a 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors.[4]

-

Monoamine Reuptake Inhibition: this compound also acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][4]

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been studied in various species, including humans.

-

Absorption: It is well absorbed from the gastrointestinal tract following oral administration.[2]

-

Metabolism: this compound is metabolized in the liver.[2]

-

Elimination: The elimination half-life of this compound is reported to be between 4 and 6 hours in humans.[4]

Quantitative Data

The following tables summarize the available quantitative pharmacological data for this compound hydrochloride.

Table 1: Receptor Binding Affinities and In Vitro Potency

| Target | Species | Parameter | Value | Reference(s) |

| Histamine H1 Receptor | Human | IC₅₀ | 40 nM | [7] |

| Histamine H1 Receptor | Rat | Kᵢ | 35 nM | [7] |

| PhIP Glucuronidation | Human/Rabbit | IC₅₀ | 30 µM | [4] |

| Muscarinic Acetylcholine Receptors | - | Selectivity (H1 vs. Muscarinic) | 180-fold | [4] |

Table 2: Pharmacokinetic Parameters

| Species | Route of Administration | Parameter | Value | Reference(s) |

| Human | Intramuscular (50 mg) | Peak Plasma Concentration | 105 ng/mL (at 30 min) | |

| Human | Intramuscular (100 mg) | Peak Plasma Concentration | 194 ng/mL (at 30 min) | |

| Human | Intramuscular (50-100 mg) | Elimination Half-life (t½) | 2.9 - 4.4 hours | [4] |

| Human | - | Elimination Half-life (t½) | 4 - 6 hours | [4] |

| Horse | Intravenous (0.5 mg/kg) | Elimination Half-life (t½) | 2.08 hours | [4] |

| Camel | Intravenous (0.5 mg/kg) | Elimination Half-life (t½) | 2.39 hours | [4] |

| Horse | Intravenous (0.5 mg/kg) | Total Body Clearance | 0.84 L/h/kg | [4] |

| Camel | Intravenous (0.5 mg/kg) | Total Body Clearance | 0.97 L/h/kg | [4] |

| Horse | Intravenous (0.5 mg/kg) | Volume of Distribution (Vd) | 1.69 L/kg | [4] |

| Camel | Intravenous (0.5 mg/kg) | Volume of Distribution (Vd) | 2.87 L/kg | [4] |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for the histamine H1 receptor.

Materials:

-

HEK293T cells transiently expressing the human histamine H1 receptor

-

[³H]mepyramine (radioligand)

-

This compound hydrochloride (test compound)

-

Mianserin (for non-specific binding determination)

-

Binding buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

-

BCA protein assay kit

Procedure:

-

Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in binding buffer. Determine the protein concentration of the membrane homogenate using a BCA protein assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, a fixed concentration of [³H]mepyramine (e.g., 1-5 nM), and the cell membrane homogenate.

-

Non-specific Binding: Add binding buffer, [³H]mepyramine, a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin), and the cell membrane homogenate.

-

Competitive Binding: Add binding buffer, [³H]mepyramine, serially diluted concentrations of this compound hydrochloride, and the cell membrane homogenate.

-

-

Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Determine the IC₅₀ value from the resulting sigmoid curve using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Assessment of Sedative Effects (Rotarod Test)

This protocol outlines a common method to assess the sedative and motor-impairing effects of first-generation antihistamines in rodents.

Materials:

-

Rotarod apparatus

-

Male mice or rats

-

This compound hydrochloride solution

-

Vehicle control solution (e.g., saline)

Procedure:

-

Acclimation and Training: Acclimate the animals to the testing room and handle them for several days before the experiment. Train the animals to walk on the rotarod at a constant or accelerating speed until they can maintain their balance for a predetermined duration (e.g., 120 seconds).

-

Drug Administration: On the test day, administer this compound hydrochloride or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Testing: At various time points after drug administration (e.g., 30, 60, and 120 minutes), place each animal on the rotarod and measure the latency to fall.

-

Data Analysis: Compare the mean latency to fall for the this compound-treated group with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the drug-treated group indicates sedation and motor impairment.

Conclusion

This compound hydrochloride is a first-generation antihistamine with a well-defined mechanism of action as a competitive antagonist of the histamine H1 receptor. Its pharmacological profile is characterized by both its desired anti-allergic effects and its off-target activities, including CNS sedation and mild anticholinergic effects, which are typical of its class. The quantitative data and experimental protocols provided in this guide offer a detailed resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound and providing a basis for further investigation.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. BindingDB BDBM81471 CAS_91-81-6::NSC_5587::this compound [bindingdb.org]

Tripelennamine as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor: A Technical Guide

Affiliation: Google Research

Abstract

Introduction

Tripelennamine is a well-established H1 receptor antagonist used for the symptomatic relief of allergic reactions.[1] Beyond its primary antihistaminic effects, emerging evidence has classified it as a weak triple reuptake inhibitor, meaning it can modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3] This off-target activity is of significant interest in the fields of pharmacology and drug repurposing, as SNDRIs are being explored for the treatment of various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[4]

The clinical significance of this compound's weak SNDRI activity is not fully elucidated and warrants further investigation. This guide aims to provide the technical framework for such investigations by detailing the established experimental protocols used to quantify the binding affinity and inhibitory potency of compounds at monoamine transporters. While specific quantitative data for this compound's interaction with SERT, NET, and DAT are not publicly available, the methodologies described herein represent the gold standard for characterizing potential SNDRIs.

Monoamine Transporter Signaling Pathway

Monoamine transporters are critical components of synaptic transmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. By inhibiting these transporters, SNDRIs increase the concentration and duration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing their signaling.

Quantitative Data on Monoamine Transporter Inhibition

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or inhibitory concentration (IC50) of this compound at the serotonin, norepinephrine, and dopamine transporters. The characterization of this compound as a weak SNDRI is noted in several sources, but the primary research data quantifying this activity is not publicly available.[2][3]

For illustrative purposes, the following table demonstrates how such data would be presented for a hypothetical SNDRI. This allows for a clear comparison of the compound's potency and selectivity across the three monoamine transporters.

Table 1: Hypothetical Monoamine Transporter Binding Affinities and Reuptake Inhibition for a Compound

| Transporter | Radioligand | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| SERT | [³H]Citalopram | 150 | 250 |

| NET | [³H]Nisoxetine | 300 | 450 |

| DAT | [³H]WIN 35,428 | 500 | 700 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental values for this compound.

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and reuptake inhibition of a compound at monoamine transporters. These protocols are fundamental for characterizing the SNDRI properties of a molecule like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[5] This is typically expressed as the inhibition constant (Ki). The principle of a competitive binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

-

Membrane Preparation:

-

Cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured.[6]

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (e.g., this compound).[6][7]

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

In Vitro Reuptake Inhibition Assays

In vitro reuptake inhibition assays directly measure the functional consequence of a compound's interaction with monoamine transporters – the inhibition of neurotransmitter uptake into cells. These assays are typically performed using cell lines expressing the transporters or synaptosomes (isolated nerve terminals).

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and plated in 96-well plates.[10]

-

-

Assay Procedure:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

The cells are then pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of the test compound (this compound).

-

-

Uptake Initiation and Termination:

-

Uptake is initiated by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[11]

-

The incubation is allowed to proceed for a short, defined period (e.g., 5-10 minutes) during which the uptake is linear.

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The data are plotted as the percentage of inhibition of specific uptake versus the log concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis.

-

Conclusion

This compound exhibits a polypharmacological profile that includes weak inhibition of serotonin, norepinephrine, and dopamine reuptake, in addition to its primary antihistaminic activity. While the precise quantitative details of its interaction with monoamine transporters are not currently available in the public domain, this technical guide provides a comprehensive overview of the standard, validated methodologies required to characterize such activity. The detailed protocols for radioligand binding and in vitro reuptake inhibition assays presented herein serve as a valuable resource for researchers and drug development professionals seeking to investigate the SNDRI properties of this compound or other novel compounds. Further research to quantify the binding affinities and inhibitory potencies of this compound at SERT, NET, and DAT is warranted to fully understand its pharmacological profile and potential for therapeutic repurposing.

References

- 1. BindingDB BDBM81471 CAS_91-81-6::NSC_5587::this compound [bindingdb.org]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. xenotech.com [xenotech.com]

- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of Allergy Relief: A Technical History of Ethylenediamine Antihistamines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The mid-20th century witnessed a paradigm shift in the management of allergic diseases with the advent of the first synthetic antihistamines. Central to this revolution was the ethylenediamine class of compounds, which laid the foundational principles for H1 receptor antagonism. This technical guide provides an in-depth exploration of the historical development of these pioneering drugs, from their initial discovery and synthesis to their pharmacological characterization. We present a compilation of available quantitative data, detailed historical experimental protocols, and visualizations of key biological pathways and synthetic routes to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Dawn of Antihistamine Therapy

Prior to the 1940s, the physiological effects of histamine, a key mediator of allergic reactions, were well-documented, but therapeutic agents to counteract its effects were non-existent. The quest for such antagonists was a major focus of pharmaceutical research. French scientists at the Pasteur Institute, particularly Ernest Fourneau and Daniel Bovet, conducted seminal work in the 1930s, identifying the antihistaminic properties of various synthetic compounds. Their research revealed that a common structural motif, the ethylenediamine backbone, was present in many of the initial compounds exhibiting histamine-blocking activity.

This pioneering work culminated in the discovery of phenbenzamine (Antergan) in 1942 by Bernard Halpern.[1] Phenbenzamine was the first clinically useful antihistamine and belonged to the ethylenediamine class.[2][3] This breakthrough ushered in the era of first-generation antihistamines and paved the way for the development of other important ethylenediamine derivatives, such as tripelennamine and pyrilamine (mepyramine). These early compounds, while effective, were characterized by their ability to cross the blood-brain barrier, leading to the common side effect of sedation.

This guide will delve into the key milestones of the ethylenediamine antihistamines, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental methods used to evaluate their efficacy.

First-Generation Ethylenediamine Antihistamines: The Trailblazers

The first generation of ethylenediamine antihistamines established the core principles of H1 receptor antagonism. The three most prominent members of this class were phenbenzamine, this compound, and pyrilamine.

Phenbenzamine (Antergan)

Phenbenzamine, with the developmental code RP-2339, was the first antihistamine to be used in humans.[2] Its discovery marked a turning point in the treatment of allergic conditions.

This compound (Pyribenzamine)

Following the introduction of phenbenzamine, this compound was developed and became another widely used first-generation antihistamine. It was noted for its potent antihistaminic effects.

Pyrilamine (Mepyramine, Neo-Antergan)

Pyrilamine, also known as mepyramine, was another early and successful ethylenediamine antihistamine. It was recognized for its efficacy in treating various allergic symptoms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pioneering ethylenediamine antihistamines. It is important to note that data from the mid-20th century may not be as precise or standardized as modern pharmacological data.

Table 1: H1 Receptor Binding Affinities

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | Reference |

| Pyrilamine (Mepyramine) | Histamine H1 | Human | Radioligand Binding ([³H]mepyramine) | ~2.29 | [4] |

| This compound | Histamine H1 | - | - | Data not readily available | - |

| Phenbenzamine | Histamine H1 | - | - | Data not readily available | - |

Note: Specific Kᵢ values for phenbenzamine and this compound from the early developmental period are not well-documented in readily accessible literature.

Table 2: In Vitro Functional Antagonism

| Compound | Assay | Tissue/Cell Line | Agonist | pA₂ Value | Reference |

| Pyrilamine (Mepyramine) | Histamine-induced inositol phosphate accumulation | DDT1MF-2 cells | Histamine | 9.4 (derived from K D of 0.4 nM) | [5] |

| This compound | PhIP glucuronidation inhibition | - | - | IC₅₀ of 30 µM | [6] |

Note: The pA₂ value is a measure of the potency of an antagonist in functional assays. A higher pA₂ value indicates greater potency.

Table 3: Pharmacokinetic Parameters in Humans

| Compound | Bioavailability | Tₘₐₓ (hours) | Elimination Half-life (t½) (hours) | Metabolism |

| This compound | Well absorbed | 1-2 | 4-6 | Hepatic hydroxylation and glucuronidation |

| Pyrilamine (Mepyramine) | - | - | - | - |

| Phenbenzamine | - | - | - | - |

Note: Comprehensive pharmacokinetic data for these early compounds, particularly bioavailability, are not as extensively documented as for modern drugs.

Mechanism of Action: H1 Receptor Inverse Agonism

The primary mechanism of action for ethylenediamine antihistamines is their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). While initially termed "antagonists," it is now understood that these drugs act as inverse agonists. The H1 receptor exhibits a degree of constitutive activity even in the absence of histamine. Histamine binding stabilizes the active conformation of the receptor, leading to the downstream signaling cascade that produces allergic symptoms. In contrast, ethylenediamine antihistamines bind to the inactive conformation of the H1 receptor, stabilizing it and reducing the basal level of receptor activity. This inverse agonism effectively blocks the actions of histamine.

H1 Receptor Signaling Pathway

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Synthesis of First-Generation Ethylenediamine Antihistamines

The synthesis of these early antihistamines was a significant achievement in medicinal chemistry. The following diagrams illustrate the general synthetic routes for phenbenzamine, this compound, and pyrilamine.

Synthesis of Phenbenzamine

Phenbenzamine was synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine.

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenbenzamine - Wikipedia [en.wikipedia.org]

- 3. Clinical Pharmacokinetics of H1-Receptor Antagonists (The Antihistamines) | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Tripelennamine Citrate

This guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies for this compound citrate. The information is intended to support research, development, and quality control activities involving this first-generation antihistamine.

Chemical and Physical Properties

This compound citrate is the citrate salt of this compound, an ethylenediamine derivative.[1][2] The citrate salt is a white crystalline powder that is freely soluble in water and alcohol.[3] A 1% aqueous solution of this compound citrate has a pH of approximately 4.25.[3] The citrate form is often preferred for oral liquid formulations due to being less bitter than the hydrochloride salt.[3]

Table 1: Chemical and Physical Properties of this compound Citrate

| Property | Value | Source(s) |

| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid | [4][5] |

| Molecular Formula | C₂₂H₂₉N₃O₇ | [4][5] |

| Molecular Weight | 447.5 g/mol | [4][5] |

| CAS Number | 6138-56-3 | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 106-110 °C | |

| Solubility | Freely soluble in water and alcohol; very slightly soluble in ether; practically insoluble in benzene and chloroform. | [3] |

| pKa (Strongest Basic) | 8.76 (Predicted) | [6] |

| LogP | 3.05 (Predicted) | [6] |

| Topological Polar Surface Area | 152 Ų | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 10 | [5] |

Pharmacology and Mechanism of Action

This compound is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[1][2][7] It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[7] This antagonism alleviates the symptoms associated with allergic reactions, such as sneezing, watery eyes, and runny nose.[7] Histamine, acting on H1 receptors, is responsible for pruritus, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction.[7]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.[8] Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.[8] this compound citrate, by blocking the initial binding of histamine to the H1 receptor, prevents this signaling cascade.

Signaling Pathway Diagram

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound citrate.

Quantitative Pharmacological and Toxicological Data

Table 2: Pharmacological and Toxicological Data for this compound

| Parameter | Species | Value | Route of Administration | Source(s) |

| IC₅₀ (H1 Receptor) | Human | 40 nM | N/A | |

| Ki (H1 Receptor) | Rat | 35 nM | N/A | |

| Elimination Half-life | Human | 4-6 hours | Oral | [9] |

| Elimination Half-life | Human | 2.9-4.4 hours | Intramuscular | [9] |

| LD₅₀ | Mouse | 97 mg/kg | Oral | |

| LD₅₀ | Rat | 469 mg/kg | Oral | |

| LD₅₀ | Rat | 75 mg/kg | Subcutaneous | |

| LDLo (Lowest Published Lethal Dose) | Human | 15 mg/kg | Unreported |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantification of this compound in pharmaceutical formulations.[10][11][12]

4.1.1. Materials and Reagents

-

This compound hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Mobile Phase: Acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. A reported mobile phase is 1 mM Tween 20 in phosphate buffer pH 4:isopropanol (85:15, %v/v).[12]

-

Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or a similar C18 column.[10][11]

4.1.2. Chromatographic Conditions

-

Flow Rate: 1.0 - 2.0 mL/min

-

Detection Wavelength: 310 nm for this compound hydrochloride.[10][11]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

4.1.3. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase. Prepare a series of working standards by serial dilution.

-

Sample Solution (from ointment): Extract a known weight of the ointment with a suitable solvent system (e.g., hexane-water).[11] The aqueous phase containing this compound hydrochloride is then filtered and diluted with the mobile phase.

4.1.4. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the determination of impurities, such as ethylenediamine, in this compound hydrochloride.[13]

4.2.1. Materials and Reagents

-

This compound hydrochloride sample

-

Ethylenediamine standard

-

Phthalaldehyde (derivatizing agent)

-

Methanol (GC grade)

-

Helium (carrier gas)

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar.[13]

4.2.2. GC-MS Conditions

-

Carrier Gas Flow Rate: 1.5 mL/min[13]

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.

4.2.3. Sample Preparation (Derivatization)

-

Dissolve a known amount of the this compound hydrochloride sample in methanol.

-

Add a solution of phthalaldehyde in methanol.

-

Sonicate the mixture for 10 minutes at room temperature to facilitate the derivatization of ethylenediamine.[13]

4.2.4. Procedure

-

Inject the derivatized sample into the GC-MS system.

-

Monitor for the retention time of the derivatized ethylenediamine ((1z,5z)-3,4-dihydrobenzo[f][4][8]diazocine), which is reported to be approximately 6.215 minutes under similar conditions.[13]

-

Identify and quantify the impurity based on its mass spectrum and by comparison with a derivatized standard.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.[2][8][9][14]

4.3.1. Materials and Reagents

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293T cells).[2][14]

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).[8]

-

Test Compound: this compound citrate.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[14]

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

4.3.2. Procedure

-

Prepare serial dilutions of this compound citrate in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.[8][9]

-

Non-specific Binding: Non-specific binding control, [³H]-mepyramine, and cell membrane suspension.[8][9]

-

Competitive Binding: Serial dilutions of this compound citrate, [³H]-mepyramine, and cell membrane suspension.[8][9]

-

-

Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[8][14]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[8]

4.3.3. Data Analysis

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound citrate concentration.

-

Determine the IC₅₀ value (the concentration of this compound citrate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagrams

Caption: Workflow for the HPLC analysis of this compound in an ointment formulation.

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CITRATE | 6138-56-3 [chemicalbook.com]

- 4. This compound Citrate | C22H29N3O7 | CID 197066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical determination of ethylenediamine impurity in this compound hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tripelennamine Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the first-generation antihistamine, tripelennamine, and its structural analogues and derivatives. The document delves into the core chemical structure, structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used to evaluate these compounds. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antihistaminic agents.

Introduction to this compound

This compound, an ethylenediamine derivative, is a potent histamine H1 receptor antagonist that has been used for the symptomatic relief of various allergic conditions, including rhinitis, urticaria, and hay fever.[1][2] Like other first-generation antihistamines, its clinical use is often associated with sedative effects due to its ability to cross the blood-brain barrier.[3] Beyond its primary antihistaminic activity, this compound also exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties.[1] The core structure of this compound has served as a scaffold for the development of numerous analogues and derivatives in an effort to modulate its pharmacological profile, including enhancing potency, selectivity, and reducing central nervous system side effects.

The Core Structure and its Significance

The chemical structure of this compound, N,N-dimethyl-N'-(phenylmethyl)-N'-(2-pyridinyl)-1,2-ethanediamine, is characterized by several key features that are crucial for its antihistaminic activity.[4] These include:

-

Two Aromatic Rings: A phenyl group and a 2-pyridyl group. These moieties are essential for high-affinity binding to the H1 receptor.

-

Ethylenediamine Backbone: A flexible two-carbon chain separating two nitrogen atoms. This linker is a common feature in many first-generation antihistamines.

-

Tertiary Aliphatic Amine: A dimethylamino group at one end of the ethylenediamine chain. This basic nitrogen is typically protonated at physiological pH and is critical for receptor interaction.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound and its analogues is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact their affinity for the H1 receptor, selectivity over other receptors, and pharmacokinetic properties.

Modifications of the Aromatic Rings

Alterations to the phenyl and pyridyl rings have been extensively explored to understand their role in receptor binding. Key findings include:

-

Substitution on the Phenyl Ring: Introduction of small electron-withdrawing or electron-donating groups can influence potency.

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to changes in activity and selectivity.

-

Modification of the Pyridyl Ring: The nitrogen atom in the pyridyl ring is a key interaction point. Shifting its position or replacing the ring altogether can drastically alter the compound's properties.

Alterations to the Ethylenediamine Linker

The ethylenediamine chain provides the necessary spacing and flexibility for the aromatic rings and the tertiary amine to adopt an optimal conformation for binding to the H1 receptor. Variations in this linker have been shown to:

-

Affect Potency: Shortening or lengthening the chain can reduce antihistaminic activity.

-

Influence Selectivity: Introducing conformational constraints, such as cyclization, can impact selectivity for the H1 receptor over other receptors like muscarinic receptors.

Modifications of the Tertiary Amine

The terminal tertiary amine is a crucial pharmacophoric element. Its basicity and steric bulk are important for receptor interaction.

-

Alkyl Substituents: The nature of the alkyl groups on the tertiary nitrogen can affect both potency and sedative properties. Generally, dimethylamino groups are found to be optimal for H1 receptor affinity.

-

Incorporation into a Heterocycle: Incorporating the tertiary amine into a heterocyclic ring system, such as a piperidine or piperazine, has been a common strategy in the development of second-generation antihistamines to limit blood-brain barrier penetration.

Quantitative Data on this compound and its Analogues

The following table summarizes the available quantitative data for this compound and a selection of its structural analogues and derivatives, focusing on their binding affinity for the histamine H1 receptor.

| Compound | Structure | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound | N,N-dimethyl-N'-(phenylmethyl)-N'-(2-pyridinyl)-1,2-ethanediamine | Histamine H1 | Radioligand Binding | 1.3 - 24 | 30 (PhIP glucuronidation inhibition) | [5],[6] |

| Pyrilamine (Mepyramine) | 4-methoxybenzyl instead of benzyl group | Histamine H1 | Radioligand Binding | 1.0 - 15 | - | [7] |

| Chloropyramine | 4-chlorobenzyl instead of benzyl group | Histamine H1 | Radioligand Binding | 0.5 - 5 | - | [7] |

| Methapyrilene | Thienyl group instead of phenyl group | Histamine H1 | Radioligand Binding | 2.0 - 20 | - | [4] |

Experimental Protocols

The evaluation of this compound analogues and derivatives typically involves a series of in vitro and in vivo experiments to characterize their pharmacological and pharmacokinetic properties.

Synthesis of this compound Analogues

A general synthetic scheme for the preparation of this compound and its analogues is outlined below. The synthesis typically involves the reaction of a substituted benzyl halide with N-(2-pyridyl)ethylenediamine, followed by N-alkylation of the terminal secondary amine.

Caption: General synthetic route for this compound analogues.

Methodology:

-

N-Benzylation: A solution of the appropriately substituted benzyl halide (1 equivalent) in a suitable solvent (e.g., toluene, ethanol) is treated with N-(2-pyridyl)ethylenediamine (1.1 equivalents) and a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed. The reaction mixture is typically heated to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude intermediate is then purified using techniques such as column chromatography or distillation.

-

N,N-Dimethylation: The purified N-benzyl-N'-(2-pyridyl)ethylenediamine is subjected to reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the two methyl groups on the terminal nitrogen atom.

-

Final Purification: The final product is purified by crystallization or chromatography to yield the desired this compound analogue.

Histamine H1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Wash Buffer: Tris-HCl buffer.

-

Scintillation fluid.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (the this compound analogue).

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[8] Activation of the H1 receptor by histamine initiates a signaling cascade that leads to various cellular responses.

Caption: Simplified schematic of the H1 receptor signaling cascade.

Experimental Workflow for Antihistamine Drug Discovery

The discovery and development of new antihistamines, including analogues of this compound, follows a structured workflow that progresses from initial screening to preclinical and clinical evaluation.

Caption: A typical workflow for the discovery of new antihistamines.

This workflow begins with the screening of large compound libraries to identify initial "hits" with activity at the H1 receptor. These hits are then subjected to medicinal chemistry efforts to generate more potent and selective "leads." The lead compounds are further optimized to improve their drug-like properties before being evaluated in animal models and, ultimately, in human clinical trials.[9][10][11]

Conclusion

This compound and its structural analogues represent a historically significant and pharmacologically rich class of antihistamines. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, continues to be crucial for the development of new and improved therapeutic agents for allergic diseases. This technical guide has provided a foundational overview of the key aspects of this compound chemistry and pharmacology, offering a valuable resource for researchers in the field. The methodologies and workflows described herein serve as a roadmap for the rational design and development of the next generation of antihistamines.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. process.st [process.st]

- 10. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 11. slideteam.net [slideteam.net]

A Technical Guide to the In Vitro and In Vivo Effects of Tripelennamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine, a first-generation ethylenediamine antihistamine, has been utilized for its therapeutic effects in managing allergic conditions. This technical guide provides an in-depth comparison of the in vitro and in vivo pharmacological properties of this compound. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development. The guide elucidates the compound's mechanism of action at the molecular level and correlates these findings with its observed physiological and clinical effects.

Introduction

This compound is a classic H1 receptor antagonist that competitively blocks the action of histamine, a key mediator in allergic and inflammatory responses.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation.[1][3] Understanding the divergence and convergence of its in vitro and in vivo effects is crucial for its application in research and for the development of new therapeutic agents. This guide will dissect its molecular interactions, pharmacokinetics, and pharmacodynamics to provide a clear and detailed scientific overview.

In Vitro Effects of this compound

The in vitro assessment of this compound reveals its direct molecular interactions and cellular effects in a controlled environment, free from the complexities of a whole biological system.

Mechanism of Action

At the molecular level, this compound functions as a competitive antagonist at the histamine H1 receptor.[2][4] It binds to the receptor, preventing histamine from initiating the downstream signaling cascade. This blockade inhibits the histamine-induced activation of Gq/11 proteins, which in turn prevents the activation of phospholipase C (PLC).[1] The inhibition of PLC subsequently blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[1] This ultimately reduces the activity of the NF-κB transcription factor, which is responsible for the expression of pro-inflammatory cytokines and cell adhesion molecules.[1]

Beyond its primary target, this compound has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism.[5][6]

Quantitative In Vitro Data

The potency and inhibitory characteristics of this compound have been quantified in various in vitro assays.

| Parameter | Target/Assay | Value | Reference |

| IC50 | Histamine H1 Receptor | 40 nM | [2] |

| Ki | Cytochrome P450 2D6 (CYP2D6) | ~ 4-6 µM | [5] |

| IC50 | CYP2D6-mediated bufuralol 1'-hydroxylation | 32-109 µM* | [6][7] |

| IC50 | PhIP Glucuronidation Inhibition | 30 µM | [8] |

| Note: This range represents the IC50 values for five H1-antihistamines, including this compound. |

Signaling Pathway Visualization

The following diagram illustrates the mechanism of this compound at the H1 receptor signaling pathway.

Experimental Protocols

This assay measures the ability of an antagonist to inhibit histamine-induced calcium release in cells expressing the H1 receptor.[9]

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are cultured in appropriate media and conditions until they reach optimal confluency.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow for dye uptake.

-

Compound Addition: Varying concentrations of this compound (or other test antagonists) are added to the wells. For kinetic studies, pre-incubation times can be varied (e.g., 2.5 minutes to 1 hour).[9]

-

Agonist Stimulation: A fixed concentration of histamine (e.g., its EC80 concentration) is added to the wells to stimulate the H1 receptors.

-

Signal Detection: The fluorescence intensity is measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The antagonist's effect is measured as the percentage inhibition of the histamine response. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay quantifies the affinity of a compound for the H1 receptor by measuring the displacement of a radiolabeled ligand.[10]

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the H1 receptor (e.g., CHO cells, guinea pig cerebellum).[10]

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific H1 receptor radioligand (e.g., [³H]-pyrilamine) and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data is used to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Effects of this compound

In vivo studies reveal the integrated effects of this compound, encompassing its therapeutic actions and side effects, as influenced by its pharmacokinetic profile.

Pharmacodynamics

In living organisms, this compound exhibits characteristic antihistaminic effects by suppressing histamine-mediated reactions like wheal and flare in the skin.[2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to CNS effects, most commonly sedation.[1] However, in some species like horses, it can cause CNS excitement.[5]

Pharmacokinetics